N-(2-methoxyquinolin-8-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
N-(2-Methoxyquinolin-8-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a heterocyclic compound featuring a quinoline core substituted with a methoxy group at position 2 and an acetamide linker connected to a benzo[d]oxazol-3(2H)-one moiety.
Properties
IUPAC Name |
N-(2-methoxyquinolin-8-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-25-17-10-9-12-5-4-6-13(18(12)21-17)20-16(23)11-22-14-7-2-3-8-15(14)26-19(22)24/h2-10H,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQPYAFXGFOJIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC=C2NC(=O)CN3C4=CC=CC=C4OC3=O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyquinolin-8-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The compound features a quinoline moiety connected to an oxobenzoxazole structure through an acetamide linkage. Its molecular formula is , with a molecular weight of approximately 286.30 g/mol. This structural composition is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Initial studies have shown that derivatives of quinoline and oxobenzoxazole compounds possess moderate to potent antibacterial properties. For instance, compounds synthesized from similar scaffolds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating a potential application in treating infections .
- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities, which are critical in preventing oxidative stress-related diseases. In vitro assays have revealed that derivatives exhibit significant inhibition of lipid peroxidation, suggesting a protective effect against cellular damage .
- Anti-inflammatory Effects : The anti-inflammatory activity of related compounds has been documented, with mechanisms involving the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound may also exert similar effects .
- Anticancer Potential : Some studies have indicated that compounds within this class may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. This positions the compound as a candidate for further investigation in cancer therapeutics .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, such as protein kinases or tyrosinase, which are crucial in cancer progression and pigmentation disorders .
- Receptor Modulation : It might interact with various receptors in the body, influencing signaling pathways that regulate inflammation and cell survival.
Case Studies
Several case studies have highlighted the biological effects of similar compounds:
- Antibacterial Activity : A study on quinoline derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
- Antioxidant Evaluation : In a comparative study, compounds related to this compound showed up to 90% inhibition of lipid peroxidation at concentrations around 100 µM, outperforming standard antioxidants like ascorbic acid .
- Anti-inflammatory Studies : In vitro assays indicated that related compounds significantly reduced the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), suggesting their potential as anti-inflammatory agents .
Data Summary Table
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Benzo[d]oxazol-3(2H)-one Derivatives
PBPA and NBMP
- PBPA: 2-(5-(2-(Bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide (PBPA) shares the benzo[d]oxazolone scaffold but incorporates a bis(pyridin-2-ylmethyl)amino group. It exhibits high TSPO selectivity, validated in SPECT imaging studies .
- NBMP: N-Methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide (NBMP) replaces the quinoline with a naphthalene group. It demonstrates superior bioavailability and metabolic stability compared to other TSPO ligands, attributed to its lipophilic naphthalene substituent .
Key Differences :
*Inferred from structural analogs.
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide
This compound () retains the benzo[d]oxazolone moiety but uses a propanamide linker instead of acetamide. Its reduced binding affinity (10–18% conversion rates in assays) highlights the critical role of the acetamide-quinoline linkage in target engagement .
Thiazole and Thiazolidinone Analogs
- N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-Yl) Thiazol-2-Yl) Amides (): These coumarin-thiazole hybrids prioritize kinase inhibition over TSPO binding. The methoxy group enhances solubility but reduces blood-brain barrier penetration compared to the target compound’s quinoline core .
- The cyclopropyl group may improve metabolic stability but reduces TSPO affinity .
Coumarin-Based Acetamides
Compounds like (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide () utilize coumarin cores with acetamide linkers. Their fluorescence properties and nitro groups make them suitable for optical imaging but limit central nervous system applications due to polarity .
General Acetamide Derivatives
- N-(1,3-Benzothiazol-2-yl)acetamide (): Lacking the oxazolone ring, this compound serves as a baseline for understanding the role of heterocyclic substituents. Its simpler structure correlates with lower bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
